
Benzenesulfonic acid, 2-chloro-5-nitro-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-chloro-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C6H3ClKNO5S. It is a potassium salt of 2-chloro-5-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-chloro-5-nitrobenzenesulphonate can be synthesized through the sulfonation of 2-chloro-5-nitrobenzene. The process involves the reaction of 2-chloro-5-nitrobenzene with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of potassium 2-chloro-5-nitrobenzenesulphonate involves large-scale sulfonation reactors where 2-chloro-5-nitrobenzene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide. The product is purified through crystallization and filtration processes to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-chloro-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the sulfonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonates with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 2-chloro-5-aminobenzenesulphonate.
Oxidation Reactions: Products include sulfonic acid derivatives with oxidized functional groups.
Aplicaciones Científicas De Investigación
Potassium 2-chloro-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of potassium 2-chloro-5-nitrobenzenesulphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further react with other compounds. The sulfonate group provides solubility in water, making it useful in aqueous reactions. The chlorine atom can be substituted by nucleophiles, allowing for the formation of a wide range of derivatives.
Comparación Con Compuestos Similares
Potassium 2-chloro-5-nitrobenzenesulphonate can be compared with similar compounds such as:
Sodium 2-chloro-5-nitrobenzenesulphonate: Similar in structure but with sodium as the counterion instead of potassium.
Potassium 4-chloro-3-nitrobenzenesulphonate: Differing in the position of the chlorine and nitro groups on the benzene ring.
Potassium 2-chloro-5-aminobenzenesulphonate: The reduced form of potassium 2-chloro-5-nitrobenzenesulphonate with an amino group instead of a nitro group.
The uniqueness of potassium 2-chloro-5-nitrobenzenesulphonate lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in various fields.
Propiedades
Número CAS |
6671-52-9 |
|---|---|
Fórmula molecular |
C6H3ClKNO5S |
Peso molecular |
275.71 g/mol |
Nombre IUPAC |
potassium;2-chloro-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO5S.K/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
LVCBJLCNUCMGNV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


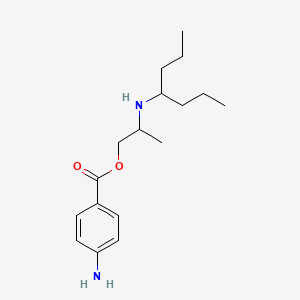
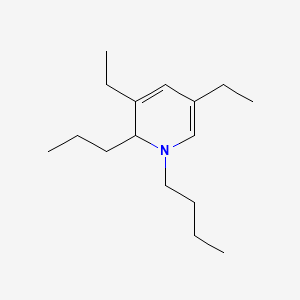
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
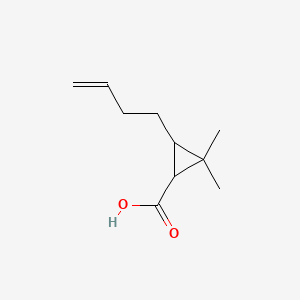
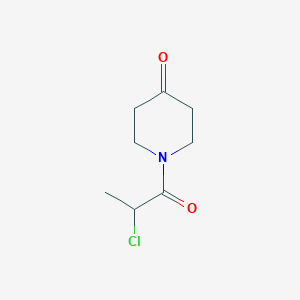

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
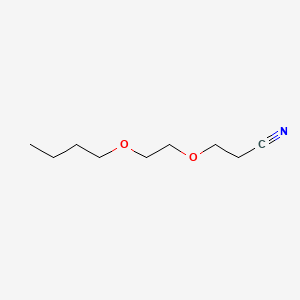
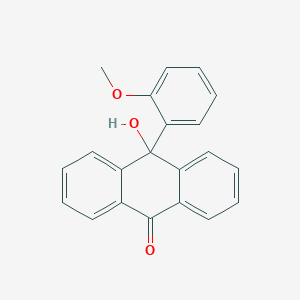

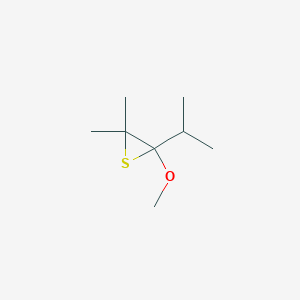
![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)


